6-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one

medicinal chemistry X-ray crystallography conformational analysis

Research reproducibility risk: N2-substitution regioisomerism profoundly alters target selectivity in pyridazinone SAR. This compound delivers the 6-(4-chlorophenyl) c-Met pharmacophore with a solubility-enhancing N2-morpholinomethyl group. Key procurement benefits: - Predicted 10-25× solubility improvement over N2-benzyl analogs (ΔClogP ~1.0-1.4 units) - Positioned at the intersection of kinase and MAO-B pharmacophores for dual-purpose screening - Elimination of N2-H donor reduces nonspecific serum protein binding - Flexible methylene spacer enables SBDD/co-crystallography studies

Molecular Formula C15H16ClN3O2
Molecular Weight 305.76 g/mol
Cat. No. B12174711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one
Molecular FormulaC15H16ClN3O2
Molecular Weight305.76 g/mol
Structural Identifiers
SMILESC1COCCN1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H16ClN3O2/c16-13-3-1-12(2-4-13)14-5-6-15(20)19(17-14)11-18-7-9-21-10-8-18/h1-6H,7-11H2
InChIKeyNUAFZIDAWJMLMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Procurement-Relevant Classification


6-(4-Chlorophenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one (molecular formula C₁₅H₁₆ClN₃O₂, molecular weight 305.76 g/mol) is a 2,6-disubstituted pyridazin-3(2H)-one derivative bearing a 4-chlorophenyl group at the 6-position and a morpholin-4-ylmethyl substituent at the N2 nitrogen. This compound belongs to the pyridazinone heterocyclic class, a scaffold extensively explored in medicinal chemistry for kinase inhibition, monoamine oxidase inhibition, and phosphodiesterase modulation . Its specific substitution pattern—linking the morpholine moiety through a methylene spacer at the N2 position rather than fusing it directly to the pyridazinone core—differentiates it from many pharmacologically characterized pyridazinone analogs and defines its distinct chemical space. The compound is cataloged under CHEMBL4278768 and is primarily available as a screening compound for early-stage drug discovery . Its CAS registry number and IUPAC-standardized InChI Key (NUAFZIDAWJMLMZ-UHFFFAOYSA-N) provide unambiguous identity verification for procurement .

Core identity

Pyridazin-3(2H)-one with N2-morpholinomethyl substitution; distinct from C6-morpholino regioisomers. CHEMBL4278768 for unambiguous selection.

Primary fit

Kinase panel screening, MAO-B pharmacophore exploration, and lipophilic N2-substituent replacement studies.

Selection logic

Choose when research requires 6-(4-chlorophenyl) core with a solubilizing morpholine handle and elimination of N2–H donor.

Why N2-Morpholinomethyl Substitution Requires Explicit Selection


The pyridazin-3(2H)-one scaffold tolerates diverse substitution patterns—at N2, C4, C5, and C6—that profoundly alter target selectivity, metabolic stability, and physicochemical properties. Even among close congeners sharing the 6-(4-chlorophenyl) core, the nature and attachment mode of the morpholine-containing moiety critically determine biological performance. For example, 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one (the C4/C6 regioisomer with a directly attached morpholine ring) adopts a distinct solid-state conformation with a pyridazine–morpholine dihedral angle of 12.97(9)° measured by X-ray crystallography , whereas the N2-morpholinomethyl variant introduces an extra methylene spacer and a different spatial orientation that is expected to affect target-binding geometry and solubility. Published SAR studies on substituted pyridazin-3-ones demonstrate that moving substituents from one position to another (e.g., C4 vs. C6 aryl) can shift kinase inhibition potency by more than two orders of magnitude . Without explicit selection and procurement of the specific N2-morpholinomethyl regioisomer, research programs risk irreproducible screening data and erroneous SAR conclusions.

Regioisomeric mismatch

C6-morpholino analogs adopt a different spatial orientation (crystal dihedral ~13°) and may not replicate N2-morpholinomethyl binding geometry.

Solubility shift

N2-unsubstituted or N2-benzyl analogs have higher logP and fewer H‑bond acceptors; aqueous precipitation risk may increase in biochemical screens.

Pharmacophore interpretation

Absence of the morpholine‑methylene‑spacer can alter electrostatic surface potential and hydrogen‑bond pattern, potentially affecting SAR conclusions.

Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Structural Differentiation vs. C6-Morpholino Conformers

The target compound positions the morpholine ring on a methylene linker at the N2 nitrogen, while its closest crystallographically characterized regioisomer—4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one—attaches morpholine directly at C6 with the chlorophenyl group at C4 . X-ray data for the C4/C6 regioisomer show a pyridazine-to-morpholine dihedral angle of 12.97(9)° and a pyridazine-to-benzene dihedral angle of 40.16(7)°, with the 1,6-dihydropyridazine ring exhibiting a maximum deviation from planarity of 0.014(1) Å . The N2-morpholinomethyl architecture of the target compound introduces an sp³-hybridized methylene spacer between the lactam nitrogen and the morpholine nitrogen, increasing rotational degrees of freedom and altering the spatial disposition of the morpholine oxygen relative to the pyridazinone carbonyl. Semi-empirical AM1 calculations on the regioisomer reveal a calculated gas-phase pyridazine–morpholine dihedral angle of 76.96° versus the X-ray value of 12.97(9)°, indicating that crystal packing forces significantly influence the morpholine orientation . The target compound's N2-methylene spacer is predicted to further reduce such packing constraints, potentially yielding a distinct conformational ensemble in solution.

Morpholine attachment mode
Class-level inference
N2–CH₂–morpholine vs. C6–morpholine direct attachment. Comparator X‑ray: pyridazine–morpholine dihedral 12.97(9)°; target predicted to exhibit wider conformational flexibility due to sp³ methylene spacer.
Conformational ensemble may differ in solution; relevant for structure‑based pharmacophore matching.
No experimental crystal structure for target compound; solid‑state packing effects may vary.
medicinal chemistry X-ray crystallography conformational analysis structure-based drug design

Physicochemical Profile vs. Common 2-Substituted Analogs

The N2-morpholinomethyl substituent of the target compound provides a balanced polarity profile compared to alternative N2-substituted analogs. The morpholine ring contributes both a hydrogen-bond acceptor (ether oxygen) and a tertiary amine (pKa ~7–8, protonatable at physiological pH), which together improve aqueous solubility relative to purely lipophilic N2-substituents (e.g., benzyl or alkyl chains). Based on calculated physicochemical parameters for structurally related 2-(morpholin-4-ylmethyl)-6-aryl-pyridazin-3(2H)-ones , the target compound is predicted to exhibit: topological polar surface area (tPSA) of approximately 50–55 Ų (morpholine oxygen + pyridazinone carbonyl + N atoms); ClogP in the range of 2.4–2.8; hydrogen-bond acceptor count of 5; and zero hydrogen-bond donors. In contrast, the 2-unsubstituted parent scaffold 6-(4-chlorophenyl)pyridazin-3(2H)-one (CAS 2166-13-4, MW 206.63 g/mol) possesses a tPSA of approximately 42 Ų, ClogP of ~2.1, only 3 H-bond acceptors, and bears an acidic N2–H proton (estimated pKa ~10.9) capable of acting as a hydrogen-bond donor . Introduction of the N2-morpholinomethyl group eliminates this H-bond donor, increases molecular weight by ~99 g/mol, and adds two H-bond acceptors (morpholine O and N), collectively shifting the compound's drug-likeness profile from a fragment-like space toward a lead-like chemical space more suitable for target-based screening .

Physicochemical profile
Cross-study comparable
Target predicted: tPSA ~50–55 Ų, ClogP ~2.4–2.8, H‑bond acceptors:5, donors:0. Unsubstituted N2‑H analog: tPSA ~42 Ų, ClogP ~2.1, donors:1. N2‑benzyl analog: ClogP ~3.8, donors:0.
Balanced polarity profile supports improved aqueous solubility vs. lipophilic N2‑substituents.
Predicted values; experimental logD₇.₄ and solubility data not yet published.
drug-likeness ADME prediction physicochemical profiling lead optimization

Scaffold-Level Biological Activity: Kinase and MAO Inhibition Benchmarks

The pyridazin-3(2H)-one scaffold has demonstrated validated, low-nanomolar inhibitory activity against multiple therapeutically relevant targets. In the c-Met kinase series, the lead morpholino-pyrimidine-substituted pyridazinone (compound 41) achieved an enzymatic IC₅₀ of 0.005 μM (5 nM) with Hs746T cell proliferation IC₅₀ of 0.0012 μM and H1993 cell IC₅₀ of 0.11 μM . A related 2,6-disubstituted pyridazinone series produced a selective c-Met inhibitor with enzyme IC₅₀ of 4.2 nM and EBC-1 cell IC₅₀ of 17 nM . In the monoamine oxidase-B (MAO-B) space, morpholino-pyridazinone compound Y11 achieved an IC₅₀ of 0.453 ± 0.035 μM against hMAO-B , while the optimized pyridazinone T6 exhibited an IC₅₀ of 0.013 μM for MAO-B . These data establish the pyridazinone core as a privileged scaffold capable of delivering sub-micromolar to low-nanomolar target engagement across distinct enzyme classes. The target compound—containing both the 6-(4-chlorophenyl) group present in the most potent c-Met inhibitor chemotypes and an N2-morpholinomethyl moiety that mimics the morpholine-containing side chains of characterized MAO-B inhibitors—occupies a chemical space at the intersection of two validated pharmacophore hypotheses . When compared against alternative N2-substituted pyridazinones available for procurement (e.g., 2-(2-aminoethyl)-, 2-benzyl-, or 2-(azepan-1-ylmethyl)-6-(4-chlorophenyl) analogs), the morpholinomethyl variant uniquely combines a solubilizing tertiary amine, a hydrogen-bond-accepting ether, and conformational flexibility conferred by the methylene linker .

Scaffold activity benchmarks
Class-level inference
Reported pyridazinone class IC₅₀ range: c‑Met 0.005–0.0042 µM (enzyme); MAO‑B 0.013–0.453 µM. Target compound: no direct IC₅₀ data; maps to both pharmacophore spaces.
Scaffold supports nanomolar enzyme engagement; target's substitution pattern aligns with c‑Met and MAO‑B chemotypes.
Class‑level inference only; head‑to‑head comparison data unavailable.
kinase inhibition c-Met monoamine oxidase scaffold hopping drug discovery

Synthetic Route Efficiency vs. C-Attached Morpholine Analogs

The N2-morpholinomethyl group is installed via N-alkylation of 6-(4-chlorophenyl)pyridazin-3(2H)-one with 4-(chloromethyl)morpholine or via Mannich-type condensation involving morpholine and formaldehyde, a well-precedented transformation for N2-functionalization of pyridazinone lactams . For comparison, the C6-morpholino regioisomer 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one requires a multistep sequence: synthesis of 3-chloro-4-phenyl-6-(morpholin-4-yl)pyridazine followed by reflux with potassium acetate in acetic acid for 10 hours . The structurally related 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one is accessed via direct N-benzylation (one step from the common precursor) . The N2-morpholinomethyl route, using 4-(chloromethyl)morpholine or a formaldehyde/morpholine Mannich protocol, offers comparable synthetic efficiency to benzylation while introducing a polar, solubilizing moiety. The key differential advantage over the C6-morpholino regioisomer is synthetic accessibility: the target compound can be prepared in fewer steps from commercially available 6-(4-chlorophenyl)pyridazin-3(2H)-one (CAS 2166-13-4, priced at approximately $50–150/g from major suppliers) , whereas the C4/C6-morpholino regioisomer requires a de novo heterocyclic synthesis involving hydrazine and specialized intermediates.

Synthetic accessibility
Class-level inference
Target: 1‑step N‑alkylation from commercial 6‑(4‑chlorophenyl)pyridazin‑3(2H)‑one (~$50–150/g). C6‑morpholino regioisomer: ≥3 steps, 10 h reflux in AcOH. Lead time estimated 2–4 vs. 6–10 weeks.
Faster, lower‑cost procurement for gram‑scale screening quantities.
Route analysis based on published analogous procedures; actual lead time supplier‑dependent.
synthetic chemistry process chemistry building block procurement lead time

Patent Landscape and Freedom-to-Operate Considerations

The pyridazinone patent space is densely populated with composition-of-matter claims covering specific substitution patterns for defined therapeutic indications. Patent US8859547 claims pyridazinone derivatives as tyrosine kinase (Met) inhibitors, with exemplified compounds bearing morpholino-pyrimidine substituents at the pyridazinone core . Patent US20040142932 protects substituted pyridazinones as p38 MAP kinase inhibitors . Patent WO2020017587A1 discloses pyridazinone derivatives with broad therapeutic claims . A 2022 USPTO assignment (Reel/Frame 061623/0718) for "SUBSTITUTED PYRIDAZINONE COMPOUND AND USE THEREOF" indicates continued commercial investment in this chemical space . Critically, the target compound 6-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one—with its specific N2-morpholinomethyl substitution—does not appear as a specifically exemplified compound in any of the examined patents. The closest patented analogs bear morpholine-containing substituents at positions other than N2-methyl (e.g., morpholino-pyrimidine at C6 side chain, or morpholine directly attached to the core). This substitution pattern distinction may offer greater freedom-to-operate for research use and early-stage development compared to extensively patented C6-morpholino-pyrimidine pyridazinones . Unlike clinical-stage pyridazinone-based PDE4 inhibitors (e.g., roflumilast analogs) or the extensively patented c-Met inhibitor chemotypes, the N2-morpholinomethyl-6-(4-chlorophenyl) architecture occupies a relatively unexplored region of pyridazinone chemical space, potentially simplifying IP due diligence for procurement intended for proprietary screening campaigns .

Patent landscape
Supporting evidence
Target structure not explicitly exemplified in examined patents (US8859547, US2004/0142932, WO2020/017587). Closest protected chemotypes use morpholine at C6 or pyrimidine‑linked side chains.
May simplify IP due diligence for proprietary screening campaigns.
FTO review requires professional legal assessment; search limited to major patent databases.
patent landscape freedom to operate intellectual property drug repurposing chemical procurement

Procurement and Application Scenarios


Kinase Inhibitor Screening Library Enrichment

The 6-(4-chlorophenyl)pyridazinone core maps directly to the c-Met inhibitor pharmacophore characterized by Kang et al., where para-substituted phenyl groups at the pyridazinone 6-position were essential for potent enzymatic inhibition (lead compound IC₅₀ = 5 nM) . The N2-morpholinomethyl substituent provides a solubilizing handle that enhances aqueous compatibility in kinase assay buffers (predicted 10–25× solubility improvement over N2-benzyl analogs, based on ΔClogP of 1.0–1.4 units). Procurement of this compound for kinase panel screening is recommended when the screening cascade requires: (a) a 6-(4-chlorophenyl) pyridazinone with improved solubility relative to N2-unsubstituted or N2-benzyl analogs, (b) elimination of the N2–H hydrogen-bond donor to reduce nonspecific binding to serum proteins, and (c) a morpholine moiety for potential interactions with the kinase hinge region or solvent-exposed pocket.

Monoamine Oxidase-B (MAO-B) Lead Generation

Morpholino-pyridazinone Y11 (IC₅₀ = 0.453 μM against hMAO-B) established that a morpholine moiety contributes to MAO-B inhibitory activity within the pyridazinone scaffold . The target compound combines the 6-(4-chlorophenyl) group with an N2-morpholinomethyl side chain, placing it at the intersection of MAO-B and kinase pharmacophores. For MAO-B-focused programs, this compound serves as a dual-purpose screening candidate: it can be evaluated for MAO-A/MAO-B selectivity while simultaneously generating SAR data to differentiate the contributions of the N2-morpholinomethyl linker versus direct morpholine attachment at C6. Procurement is recommended when parallel profiling against MAO enzymes and kinase panels is desired from a single compound.

Physicochemical Property Optimization: Lipophilic N2-Substituent Replacement

Pyridazinone lead series frequently encounter solubility-limited pharmacology due to high ClogP from lipophilic N2 substituents (e.g., benzyl, substituted benzyl, or alkyl chains). The target compound's calculated ClogP of 2.4–2.8 represents a significant reduction relative to N2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one (estimated ClogP ~3.8), while maintaining the same 6-(4-chlorophenyl) pharmacophore. Its 5 hydrogen-bond acceptors and zero H-bond donors yield a favorable tPSA range of 50–55 Ų, placing it within the CNS drug-like space defined by Hitchcock and Pennington (tPSA < 70 Ų) when CNS penetration is desired. Procurement is recommended for medicinal chemistry teams seeking a characterized, solubility-enhanced analog to replace problematic lipophilic N2 substituents without altering the 6-aryl pharmacophore.

Structure-Based Drug Design: Conformational Probing of N2 Substituents

The N2-morpholinomethyl group's methylene spacer introduces a degree of conformational flexibility absent in directly attached morpholine analogs. The regioisomeric crystal structure (4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one) reveals a pyridazine–morpholine dihedral angle of 12.97(9)° in the solid state , constrained by the direct C–N bond. The N2–CH₂–morpholine architecture of the target compound is predicted to allow a wider range of morpholine orientations, which can be exploited in SBDD to probe optimal morpholine placement for target engagement. Procurement is recommended for co-crystallography or soaking experiments to determine the experimentally observed binding pose of the morpholinomethyl group, generating data that can guide the design of conformationally constrained analogs with improved entropic binding contributions.

Application
Selection Property
Validation Focus
Kinase inhibitor screening library enrichment
6‑(4‑chlorophenyl) core with solubilizing N2‑morpholinomethyl handle
Enzyme inhibition assay context and aqueous compatibility
MAO‑B pharmacophore exploration
Morpholine‑pyridazinone chemotype at N2‑methylene linker
MAO‑A/B selectivity and morpholine attachment mode differentiation
Lipophilic N2‑substituent replacement
Reduced ClogP (~2.4–2.8) and balanced H‑bond acceptor profile
Solubility improvement and CNS drug‑like property space assessment
Structure‑based conformational probing
Methylene spacer flexibility versus direct C‑attached morpholine
Co‑crystallography or soaking pose determination
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